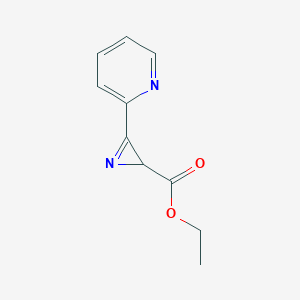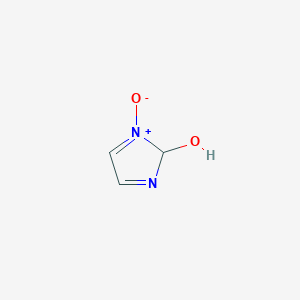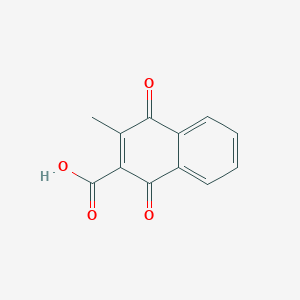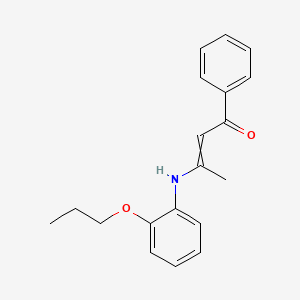
2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester is a chemical compound belonging to the pyran family. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This specific compound is characterized by its unique structure, which includes butyl and propyl groups attached to the pyran ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and an alcohol, such as ethanol, under reflux conditions. The reaction can be represented as follows:
6-butyl-2-oxo-5-propyl-2H-pyran-3-carboxylic acid+ethanolH2SO4ethyl ester+water
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyran derivatives.
Scientific Research Applications
2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-3-carboxylic acid, 5,6-dihydro-2-oxo-, ethyl ester: Similar structure but lacks the butyl and propyl groups.
Methyl 2-oxo-2H-pyran-3-carboxylate: Similar core structure but with a methyl ester group instead of an ethyl ester group.
6-Butoxy-3,6-dihydro-2H-pyran-2-carboxylic acid ethyl ester: Similar structure but with a butoxy group instead of a butyl group.
Uniqueness
The presence of both butyl and propyl groups in 2H-Pyran-3-carboxylic acid, 6-butyl-2-oxo-5-propyl-, ethyl ester makes it unique compared to its analogs. These groups can influence the compound’s reactivity, solubility, and biological activity, making it a valuable molecule for various applications.
Properties
CAS No. |
849553-61-3 |
|---|---|
Molecular Formula |
C15H22O4 |
Molecular Weight |
266.33 g/mol |
IUPAC Name |
ethyl 6-butyl-2-oxo-5-propylpyran-3-carboxylate |
InChI |
InChI=1S/C15H22O4/c1-4-7-9-13-11(8-5-2)10-12(15(17)19-13)14(16)18-6-3/h10H,4-9H2,1-3H3 |
InChI Key |
PXCQSUZZWUCSJI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=C(C(=O)O1)C(=O)OCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179272.png)


![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)


![benzenesulfonic acid;N,N-bis(2-methoxyethyl)-8-(4-methoxy-2-methylphenyl)-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazin-4-amine;hydrate](/img/structure/B14179293.png)
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14179299.png)
![(2S)-2-[(2S,3S)-3-phenyloxiran-2-yl]-2,3-dihydropyran-6-one](/img/structure/B14179303.png)
![(1S,6R,7S)-7-Nitrobicyclo[4.1.0]heptan-2-one](/img/structure/B14179304.png)
